molecular formula C18H13NO3 B12607761 Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- CAS No. 918437-53-3

Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl-

Cat. No.: B12607761
CAS No.: 918437-53-3
M. Wt: 291.3 g/mol
InChI Key: GYELODXHDZNMIX-UHFFFAOYSA-N
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Description

Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- is a complex organic compound belonging to the phenanthridine family. This compound is characterized by its unique tetracyclic structure, which includes a phenanthridine core with additional functional groups. It has garnered interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a naphthoquinone derivative, followed by a series of cyclization and functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of palladium-catalyzed intramolecular cyclization reactions, which are efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cellular processes. In anticancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenanthridine derivatives such as:

Uniqueness

What sets Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- apart is its unique tetracyclic structure and the specific functional groups it contains. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

CAS No.

918437-53-3

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

6-methyl-3,4-dihydro-2H-benzo[j]phenanthridine-1,7,12-trione

InChI

InChI=1S/C18H13NO3/c1-9-14-16(15-12(19-9)7-4-8-13(15)20)18(22)11-6-3-2-5-10(11)17(14)21/h2-3,5-6H,4,7-8H2,1H3

InChI Key

GYELODXHDZNMIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C3C(=N1)CCCC3=O)C(=O)C4=CC=CC=C4C2=O

Origin of Product

United States

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